3-(α-Methylbenzyl) Saligenin
CAS No.: 94001-67-9
Cat. No.: VC0052639
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94001-67-9 |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
| Standard InChI | InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
| Standard InChI Key | BMLHCADWCYMYDL-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
| Canonical SMILES | CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
Introduction
Chemical Structure and Identification
3-(α-Methylbenzyl) Saligenin belongs to the class of saligenins, which are derivatives of salicyl alcohol. The compound features a distinctive structure characterized by a methyl group attached to a benzyl moiety, contributing to its unique chemical properties and potential applications.
Nomenclature and Identifiers
The compound is known by several names in chemical literature and databases, reflecting its structural characteristics from different nomenclature perspectives.
Table 1: Identification Parameters of 3-(α-Methylbenzyl) Saligenin
| Parameter | Value |
|---|---|
| Common Name | 3-(α-Methylbenzyl) Saligenin |
| IUPAC Name | 2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
| CAS Registry Number | 94001-67-9 |
| Molecular Formula | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol |
| InChI | InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
| InChIKey | BMLHCADWCYMYDL-UHFFFAOYSA-N |
Additional synonyms include 2-Hydroxy-3-(1-phenylethyl)benzenemethanol and 2-Hydroxy-3-(a-methylbenzyl)benzyl Alcohol, which highlight different structural aspects of the molecule .
Structural Features
The molecular structure of 3-(α-Methylbenzyl) Saligenin consists of:
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A primary aromatic ring with hydroxyl and hydroxymethyl groups
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A secondary aromatic ring (phenyl group) connected via a chiral carbon
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A methyl group attached to the chiral carbon (α-position)
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Two distinct hydroxyl functionalities in different chemical environments
This arrangement creates a molecule with both alcohol and phenolic properties, influencing its chemical reactivity and potential biological interactions.
Physical and Chemical Properties
3-(α-Methylbenzyl) Saligenin exhibits properties characteristic of both aromatic alcohols and phenolic compounds due to its unique structural composition.
Physical Properties
While comprehensive physical property data is limited in the available research, the compound's molecular weight of 228.29 g/mol places it in the range of small organic molecules with potential for reasonable biological absorption and distribution .
Chemical Classification and Behavior
Chemically, 3-(α-Methylbenzyl) Saligenin can be classified as an aromatic alcohol due to the presence of the hydroxyl (-OH) group attached to an aromatic ring. Its structure suggests it may exhibit properties typical of phenolic compounds, which are known for their antioxidant capabilities.
Table 2: Chemical Properties of 3-(α-Methylbenzyl) Saligenin
| Property | Description |
|---|---|
| Chemical Class | Aromatic alcohol, Saligenin derivative |
| Functional Groups | Hydroxyl (phenolic), Hydroxymethyl (alcohol), Aromatic rings |
| Hydrogen Bond Donors | 2 (hydroxyl groups) |
| Key Structural Feature | α-Methylbenzyl moiety at position 3 |
| Chemical Behavior | Potential antioxidant activity via hydrogen donation |
The compound's ability to donate hydrogen atoms due to the hydroxyl groups is a significant factor in its potential antioxidant properties, allowing it to scavenge free radicals and potentially reduce oxidative stress in biological systems.
Synthesis and Preparation
The synthesis of 3-(α-Methylbenzyl) Saligenin represents an interesting challenge in organic chemistry, requiring specific approaches to construct its characteristic structural features.
Reaction Conditions and Considerations
The synthesis conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using polar aprotic solvents may enhance the alkylation efficiency by stabilizing the transition state during certain synthetic steps.
Chemical Reactivity
The chemical behavior of 3-(α-Methylbenzyl) Saligenin is influenced by its multiple functional groups and aromatic character.
Reactivity Patterns
3-(α-Methylbenzyl) Saligenin may undergo several chemical reactions typical of both alcohols and phenols:
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Oxidation reactions involving the hydroxyl groups
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Electrophilic aromatic substitution on the aromatic rings
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Esterification or etherification of the hydroxyl functionalities
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Potential coordination with metal ions through the oxygen atoms
The reactivity patterns depend on the specific substituents on the aromatic ring and the reaction conditions employed. For instance, using Lewis acids can facilitate electrophilic aromatic substitution on the aromatic portions of the molecule.
Stability Considerations
The presence of the α-methylbenzyl group provides steric hindrance that may influence the accessibility of certain functional groups to reagents, potentially altering reaction rates and equilibria compared to simple saligenin derivatives.
Biological Activities and Mechanisms
The structural features of 3-(α-Methylbenzyl) Saligenin suggest potential biological activities that may be of interest in various applications.
Mechanism of Action
The mechanism of action for 3-(α-Methylbenzyl) Saligenin is likely related to its ability to donate hydrogen atoms due to the hydroxyl groups, acting as an antioxidant. This property allows it to scavenge free radicals and potentially reduce oxidative stress in biological systems.
Table 3: Potential Biological Activities of 3-(α-Methylbenzyl) Saligenin
The specific biological targets and detailed mechanisms remain areas requiring further investigation through dedicated biochemical and pharmacological studies.
Analytical Methods for Detection and Characterization
The proper identification and quantification of 3-(α-Methylbenzyl) Saligenin require appropriate analytical techniques suitable for its chemical nature.
Spectroscopic Methods
Given its aromatic structure with hydroxyl groups, several spectroscopic methods would be appropriate for the characterization of 3-(α-Methylbenzyl) Saligenin:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Ultraviolet-Visible (UV-Vis) spectroscopy for quantification in solution
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Techniques
For separation, purification, and quantification in complex mixtures:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) following derivatization
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Thin-Layer Chromatography (TLC) for rapid analysis
These methods would need to be optimized specifically for the physicochemical properties of 3-(α-Methylbenzyl) Saligenin to ensure reliable results.
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